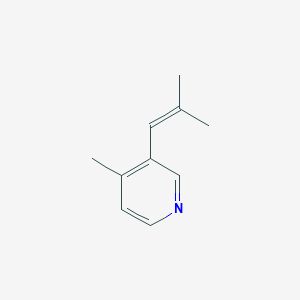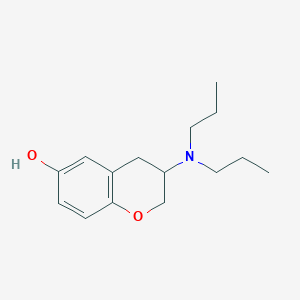
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol, also known as DPDP, is a synthetic compound that belongs to the class of benzopyran derivatives. It is a potent and selective agonist of the sigma-1 receptor, a transmembrane protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cellular signaling. DPDP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and drug discovery.
Mecanismo De Acción
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is located in various regions of the brain and other tissues. Upon binding to the sigma-1 receptor, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The exact mechanism by which 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol activates the sigma-1 receptor is not fully understood, but it is thought to involve the modulation of ion channels, neurotransmitter release, and other cellular processes.
Biochemical and Physiological Effects:
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cellular signaling pathways. In particular, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to increased activity in various regions of the brain. 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has also been shown to modulate the activity of ion channels, including calcium and potassium channels, leading to changes in cellular excitability and signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has several advantages for use in laboratory experiments. It is a potent and selective agonist of the sigma-1 receptor, making it a valuable tool for studying the role of this receptor in various biological processes. It is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, there are also some limitations to the use of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol in laboratory experiments. For example, it is not a natural compound and may not accurately reflect the activity of endogenous ligands for the sigma-1 receptor. Additionally, its effects may be influenced by other cellular and environmental factors, making it important to carefully control experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol and the sigma-1 receptor. One area of interest is the development of new drugs that target the sigma-1 receptor for the treatment of various neurological and psychiatric disorders. Another area of interest is the role of the sigma-1 receptor in various cellular processes, including autophagy and protein folding. Further research in these areas could lead to a better understanding of the physiological and pathological functions of the sigma-1 receptor, as well as the development of new therapeutic strategies.
Métodos De Síntesis
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol can be synthesized through a multi-step process involving the condensation of 2,3,4,5-tetrahydro-1-benzopyran-6-carboxaldehyde with dipropylamine in the presence of a catalyst, followed by reduction and purification steps. The synthesis of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol is relatively straightforward and can be performed in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been used extensively in scientific research for its ability to selectively activate the sigma-1 receptor. The sigma-1 receptor is involved in a wide range of physiological processes, including the regulation of ion channels, neurotransmitter release, and cellular signaling pathways. By selectively activating this receptor, 3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol has been shown to modulate various cellular functions and signaling pathways, making it a valuable tool for studying the role of the sigma-1 receptor in various biological processes.
Propiedades
Número CAS |
116005-04-0 |
|---|---|
Nombre del producto |
3-(Dipropylamino)-3,4-dihydro-2H-1-benzopyran-6-ol |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
3-(dipropylamino)-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H23NO2/c1-3-7-16(8-4-2)13-9-12-10-14(17)5-6-15(12)18-11-13/h5-6,10,13,17H,3-4,7-9,11H2,1-2H3 |
Clave InChI |
COYBCQFIVNQGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
SMILES canónico |
CCCN(CCC)C1CC2=C(C=CC(=C2)O)OC1 |
Números CAS relacionados |
112460-73-8 (hydrobromide) |
Sinónimos |
6-HDDPB 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran 6-hydroxy-3,4-dihydro-3-(dipropylamino)-2H-1-benzopyran hydrobromide dipropyl-6-hydroxy-3-chromanamine DP-6OH-3CA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






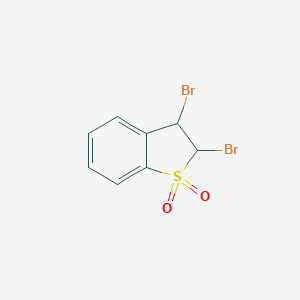
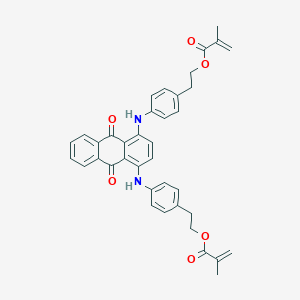
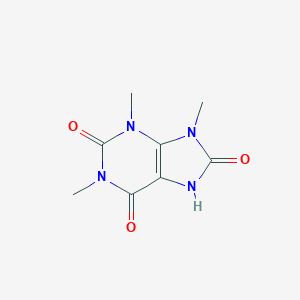
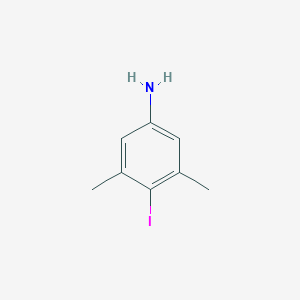
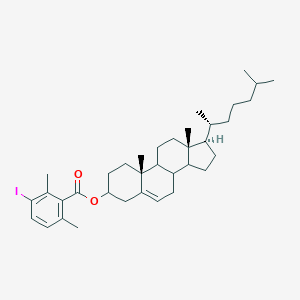
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)
![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)
